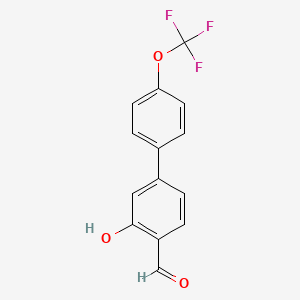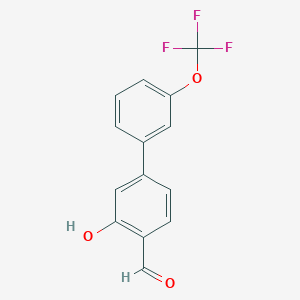
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, also known as 4-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzaldehyde, is a compound that has a wide range of applications in scientific research and laboratory experiments. It is a phenolic aldehyde that can be used as a reagent in organic synthesis and has been used for a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds such as 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%fluoro-3-trifluoromethylphenoxyacetic acid and 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%fluoro-3-trifluoromethylphenylacetic acid. It has also been used in the synthesis of a variety of drugs, such as the anti-inflammatory drug diflunisal, the anticonvulsant drug lamotrigine, and the anti-cancer drug lapatinib.
Wirkmechanismus
The mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory compounds. It is also thought to be involved in the inhibition of the activity of certain transcription factors, such as NF-κB, which plays an important role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol are not well understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to have anti-oxidant and anti-microbial effects, and to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and is relatively stable in solution. It is also non-toxic and has a low vapor pressure, making it safe to use in experiments. However, there are also some limitations to its use. It is not soluble in water, and is not very soluble in organic solvents. It is also not very stable in the presence of light or heat.
Zukünftige Richtungen
The future directions for 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol research are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It could also be used as a starting material in the synthesis of a variety of compounds, such as drugs and agrochemicals. Additionally, it could be used in the development of new analytical methods and as a reagent in organic synthesis. Finally, it could be used in the development of new materials and processes, such as drug delivery systems and catalysts.
Synthesemethoden
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%(4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%Fluoro-3-trifluoromethylphenyl)-2-formylphenol can be synthesized by a variety of methods. One method involves the reaction of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%fluoro-3-trifluoromethylphenol with formaldehyde in the presence of a catalytic amount of base. The reaction is typically carried out in an inert atmosphere and at a temperature of 80-100°C. The reaction can be monitored by thin-layer chromatography, and the product can be isolated by extraction with an organic solvent such as diethyl ether or ethyl acetate.
Eigenschaften
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-3-1-9(6-11(12)14(16,17)18)8-2-4-13(20)10(5-8)7-19/h1-7,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSFFDQQKHTNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685342 | |
| Record name | 4'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol | |
CAS RN |
1261898-69-4 | |
| Record name | 4'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)



